1-Bromo-3-cyclopropoxy-5-fluorobenzene
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Overview
Description
1-Bromo-3-cyclopropoxy-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom, a cyclopropoxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-cyclopropoxy-5-fluorobenzene typically involves the bromination of 3-cyclopropoxy-5-fluorobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-cyclopropoxy-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the original compound.
Coupling Products: Biaryl or diaryl compounds.
Oxidation Products: Phenolic derivatives.
Reduction Products: Dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-cyclopropoxy-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, with unique electronic and optical properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopropoxy-5-fluorobenzene depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins through halogen bonding and hydrophobic interactions. The cyclopropoxy group can influence the compound’s overall conformation and stability, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-chloro-5-fluorobenzene
- 1-Bromo-3-fluoro-5-methoxybenzene
- 1-Bromo-3-cyclopropyl-5-fluorobenzene
Uniqueness
1-Bromo-3-cyclopropoxy-5-fluorobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8BrFO |
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Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-bromo-3-cyclopropyloxy-5-fluorobenzene |
InChI |
InChI=1S/C9H8BrFO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 |
InChI Key |
KHBUYQTUXWYIQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
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